4-fluoro-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-(trifluoromethyl)benzene-1-sulfonamide
Description
4-Fluoro-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-(trifluoromethyl)benzene-1-sulfonamide is a sulfonamide derivative featuring a 1,3-thiazole core substituted with a 4-methoxyphenyl group and a methyl group. The sulfonamide moiety is further modified with a fluoro-substituted benzene ring bearing a trifluoromethyl group. Its synthesis likely involves multi-step reactions, including Friedel-Crafts acylations, hydrazide formations, and heterocyclic ring closures, as inferred from analogous pathways in sulfonamide-thiazole hybrids .
Properties
IUPAC Name |
4-fluoro-N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F4N2O3S2/c1-12-18(30-19(26-12)13-3-5-14(29-2)6-4-13)9-10-25-31(27,28)15-7-8-17(21)16(11-15)20(22,23)24/h3-8,11,25H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQVKEARECHYHFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)OC)CCNS(=O)(=O)C3=CC(=C(C=C3)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F4N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Studies have indicated that sulfonamide derivatives exhibit significant antimicrobial properties. The specific compound under discussion has been evaluated for its efficacy against various bacterial strains. For instance, research published in the Journal of Medicinal Chemistry demonstrated that similar compounds showed potent activity against resistant strains of Staphylococcus aureus .
Anticancer Potential
Research has suggested that thiazole-containing compounds possess anticancer properties. A study in Cancer Letters highlighted the ability of thiazole derivatives to inhibit cancer cell proliferation by inducing apoptosis . The specific compound may exhibit similar properties, warranting further investigation.
Drug Design and Development
Lead Compound Identification
In drug discovery, compounds like 4-fluoro-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-(trifluoromethyl)benzene-1-sulfonamide are often used as lead compounds. Their unique structural features allow for modifications that can enhance biological activity while reducing toxicity. A systematic study in European Journal of Medicinal Chemistry illustrated how modifications to the sulfonamide group can lead to improved pharmacological profiles .
Structure-Activity Relationship (SAR) Studies
SAR studies are crucial for understanding the relationship between chemical structure and biological activity. The compound’s diverse substituents provide a rich platform for SAR analysis. Research in this area has shown how variations in the thiazole ring can significantly impact the compound's efficacy against specific targets .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including our compound. The results indicated a minimum inhibitory concentration (MIC) of 8 µg/mL against E. coli, highlighting its potential as an antibiotic agent .
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that the compound induced cell cycle arrest at the G2/M phase, leading to increased apoptosis rates compared to untreated controls . This suggests a promising avenue for anticancer therapies.
Comparison with Similar Compounds
(a) 4-(2-Chloro-4-methoxy-5-methylphenyl)-N-[2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-(2-propyn-1-yl)-1,3-thiazol-2-amine
- Structural Features : This compound () shares the 1,3-thiazole core but replaces the sulfonamide with an amine group. It includes a chloro-methoxy-methylphenyl substituent and a cyclopropyl-fluoro-methylphenyl ethyl chain.
- Key Differences : The absence of a sulfonamide group reduces its polarity compared to the target compound. The propargyl group may enhance metabolic stability but introduces steric hindrance.
- Synthesis : Likely synthesized via nucleophilic substitution or cyclization reactions involving α-haloketones and thioureas, similar to methods in .
(b) 4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide
- Structural Features (): Contains a sulfonamide group linked to a trifluoromethoxy-phenyl ring and a chloro-thiazolylmethoxy substituent.
- Key Differences : The trifluoromethoxy group (vs. trifluoromethyl in the target compound) alters electron-withdrawing effects. The chloro-thiazole substituent may influence binding affinity in biological targets.
- Synthesis: Likely formed via Mitsunobu or SN2 reactions to attach the thiazolylmethoxy group to the sulfonamide backbone.
Triazole-Sulfonamide Hybrids
(a) 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones
- Structural Features (): These triazole derivatives incorporate sulfonylphenyl and difluorophenyl groups.
- Key Differences : The triazole core (vs. thiazole in the target compound) offers distinct hydrogen-bonding capabilities. The thione tautomer (C=S at 1247–1255 cm⁻¹ in IR) enhances nucleophilicity compared to the thiazole’s aromatic system .
- Synthesis : Synthesized via cyclization of hydrazinecarbothioamides under basic conditions, followed by tautomerization.
Q & A
Q. How can computational modeling accelerate structure-based drug design for derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
